4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione
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Overview
Description
4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione is a heterocyclic compound with a molecular formula of C7H7N3O2S and a molecular weight of 197.22 g/mol . This compound is known for its unique structure, which includes a benzothiadiazine ring system. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione typically involves the reaction of 2-aminobenzonitrile with sulfur dioxide and ammonia under specific conditions . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the benzothiadiazine ring. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione can be compared with other benzothiadiazine derivatives, such as:
- 1H-2,1,3-benzothiadiazine-4-amine, 2,2-dioxide
- 2,2-dioxo-1H-2lambda6,1,3-benzothiadiazine-4-amine
These compounds share similar core structures but differ in their substituents and specific chemical properties
Properties
Molecular Formula |
C7H7N3O2S |
---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
2,2-dioxo-1H-2λ6,1,3-benzothiadiazin-4-amine |
InChI |
InChI=1S/C7H7N3O2S/c8-7-5-3-1-2-4-6(5)9-13(11,12)10-7/h1-4,9H,(H2,8,10) |
InChI Key |
DIGKLMMXQNWSLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS(=O)(=O)N2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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